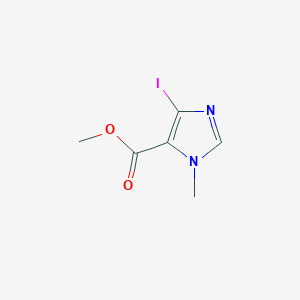
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a carboxylate ester group at the 5th position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate typically involves the iodination of 1-methylimidazole followed by esterification. One common method involves the reaction of 1-methylimidazole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 4th position. This is followed by the esterification of the resulting 4-iodo-1-methylimidazole-5-carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the iodine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Reduction: Deiodinated imidazoles.
Hydrolysis: 4-iodo-1-methylimidazole-5-carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1-methyl-1H-imidazole: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
1-Methylimidazole-5-carboxylate: Does not have the iodine atom, which can limit its reactivity in substitution reactions.
4-Bromo-1-methyl-1H-imidazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of the iodine atom and the ester group, providing a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H7IN2O2 |
|---|---|
Poids moléculaire |
266.04 g/mol |
Nom IUPAC |
methyl 5-iodo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H7IN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3 |
Clé InChI |
WMHLNUMRWKZGKD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1C(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




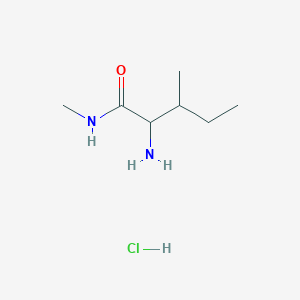
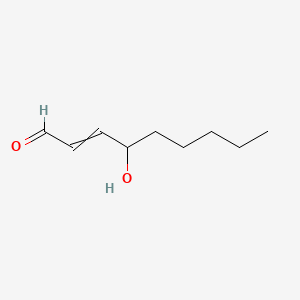

![[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12434917.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434924.png)
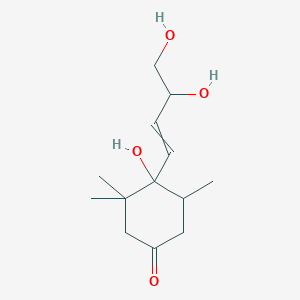
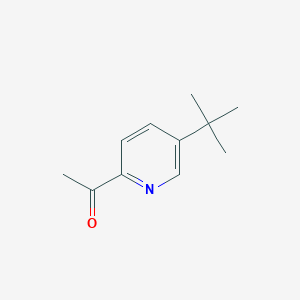

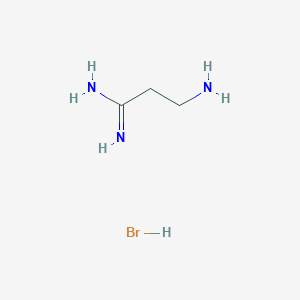
![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12434962.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12434973.png)
